molecular formula C22H20N4O7S B15026552 N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

Cat. No.: B15026552
M. Wt: 484.5 g/mol
InChI Key: FCXQBWWIPLNUDL-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a benzenesulfonamide group, which is often associated with medicinal chemistry.

Preparation Methods

The synthesis of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethoxy-Nitrophenyl Group: This can be achieved through nitration and subsequent methoxylation of a phenyl ring, followed by coupling with the quinazolinone core.

    Attachment of the Benzenesulfonamide Group: This step involves the sulfonation of the intermediate compound, typically using sulfonyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride and alkyl halides.

Scientific Research Applications

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The benzenesulfonamide group is often found in drugs with antibacterial, antifungal, and anticancer properties, suggesting potential medicinal applications.

    Industry: It can be used in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzenesulfonamide group can interact with proteins and receptors, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, but differ in their substituents, affecting their potency and selectivity.

    Benzenesulfonamide Derivatives: These compounds have the benzenesulfonamide group and are known for their medicinal properties, but may lack the quinazolinone core, leading to different pharmacological profiles.

The uniqueness of this compound lies in the combination of these two functional groups, providing a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C22H20N4O7S

Molecular Weight

484.5 g/mol

IUPAC Name

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O7S/c1-32-19-12-16(18(26(28)29)13-20(19)33-2)21-23-17-11-7-6-10-15(17)22(27)25(21)24-34(30,31)14-8-4-3-5-9-14/h3-13,21,23-24H,1-2H3

InChI Key

FCXQBWWIPLNUDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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